6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride
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Overview
Description
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride typically involves the reaction of 6-chloropyrimidine-4,5-diamine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition can result in the disruption of cellular processes and potentially lead to cell death, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-chloro-N4-phenylpyrimidine-4,5-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its phenyl group enhances its potential biological activity and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10Cl2N4 |
---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
6-chloro-4-N-phenylpyrimidine-4,5-diamine;hydrochloride |
InChI |
InChI=1S/C10H9ClN4.ClH/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7;/h1-6H,12H2,(H,13,14,15);1H |
InChI Key |
SFGGXZVCUMFOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N.Cl |
Origin of Product |
United States |
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